molecular formula C12H12ClNO3S B2582261 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide CAS No. 392314-55-5

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

Cat. No.: B2582261
CAS No.: 392314-55-5
M. Wt: 285.74
InChI Key: BEWCQLPDQMWGKR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWCQLPDQMWGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby inhibiting or activating specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
  • CAS No.: 392314-55-5
  • Molecular Formula: C₁₂H₁₂ClNO₃S
  • Molecular Weight : 285.747 g/mol
  • Key Features: A chloroacetamide backbone with a phenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl substituent. SMILES: c1ccc(cc1)N(C2CS(=O)(=O)C=C2)C(=O)CCl .

Comparison with Structurally Similar Compounds

Propachlor (2-Chloro-N-(1-Methylethyl)-N-Phenylacetamide)

  • CAS No.: 1918-16-7
  • Molecular Formula: C₁₁H₁₄ClNO
  • Molecular Weight : 211.69 g/mol
  • Structural Differences :
    • Replaces the dihydrothiophen-sulfone group with an isopropyl (-CH(CH₃)₂) substituent.
    • Lacks the sulfone moiety, reducing polarity and hydrogen-bonding capacity compared to the target compound .
  • Applications :
    • Herbicide (e.g., "Ramrod") targeting grassy weeds in crops like corn and soybeans .
  • Physicochemical Properties :
    • Lower molecular weight and reduced solubility in polar solvents due to the absence of sulfone .

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Key Features :
    • Contains a methoxymethyl (-CH₂OCH₃) group and 2,6-diethylphenyl substituent.
    • Similar chloroacetamide core but lacks the sulfone-containing heterocycle .
  • Applications :
    • Pre-emergent herbicide used in maize and soybean cultivation.
  • Comparison :
    • The methoxymethyl group in alachlor increases lipophilicity, whereas the sulfone in the target compound enhances aqueous solubility .

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

  • Structural Features :
    • Chloro-substituted phenyl ring and a thiazole heterocycle instead of dihydrothiophen-sulfone.
    • Hydrogen-bonding capacity via the thiazole nitrogen and amide group .
  • Key Differences :
    • Thiazole ring introduces aromatic nitrogen, altering electronic properties compared to the sulfone in the target compound.

Research Implications

  • This could position it for pharmaceutical applications, unlike its herbicidal analogs .
  • Herbicide Analogs : Propachlor and alachlor rely on lipophilic substituents for soil penetration and weed targeting, a strategy less relevant to the polar target compound .

Biological Activity

2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide is a synthetic compound characterized by its unique thiophene structure and potential biological activities. With a molecular formula of C12H12ClNO3SC_{12}H_{12}ClNO_3S and a molecular weight of 285.75 g/mol, this compound has garnered interest in various fields including medicinal chemistry and biological research.

The compound possesses several notable chemical properties:

  • Molecular Weight : 285.75 g/mol
  • Boiling Point : Predicted at approximately 498.8 °C
  • Density : Estimated at 1.450 g/cm³
  • pKa : Approximately -0.20, indicating its acidic nature.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound demonstrates significant antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound acts as a probe for studying enzyme interactions, particularly in the context of protein binding and inhibition mechanisms.
  • Potential Anticancer Properties : Preliminary investigations suggest that it may possess anticancer activity, warranting further exploration in cancer research.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the dioxido-dihydrothiophene moiety enhances its ability to bind to these targets, potentially modulating their activity through inhibition or activation pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamideLacks chlorine substitutionFocused on thiophene properties
2-Chloro-N-(2-methylthienyl)acetamideContains a methyl group instead of dioxidoDifferent biological activity profile
2-Chloro-N-(phenyl)acetamideSimple acetamide structure without thiopheneBroader range of applications in pharmaceuticals

This table illustrates how the unique features of this compound contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL in some cases.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic analysis showing a decrease in enzyme activity proportional to the concentration of the compound.
  • Anticancer Research : Preliminary studies on cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells at concentrations ranging from 10 to 100 µM. Further investigations are needed to elucidate the underlying mechanisms.

Q & A

Q. What are the key synthetic challenges and methodologies for preparing 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide?

The synthesis involves multi-step organic reactions, including halogenation, nucleophilic substitution, and oxidation. Critical steps include:

  • Chloroacetylation : Reacting 1,1-dioxido-2,3-dihydrothiophen-3-amine with chloroacetyl chloride under controlled pH (6–7) and low temperatures (0–5°C) to prevent hydrolysis .
  • N-Phenylation : Coupling the intermediate with phenylboronic acid via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve >95% purity . Analytical Validation: NMR (¹H/¹³C), high-resolution MS, and HPLC ensure structural fidelity and purity .

Q. How do functional groups in this compound influence its reactivity and stability?

Key structural motifs include:

  • Chloroacetyl Group : Enhances electrophilicity, enabling nucleophilic attack (e.g., by thiols or amines) .
  • 1,1-Dioxido-thiophene Ring : The sulfone group increases polarity and stabilizes the ring via resonance, reducing susceptibility to oxidation .
  • N-Phenyl Substituent : Introduces steric hindrance, affecting reaction kinetics in substitution reactions . Stability Note: The compound is hygroscopic; storage under argon at −20°C is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?

Contradictory data on yields (40–85%) arise from solvent polarity and temperature variations:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate decomposition. Mixed solvents (toluene/water) balance reactivity and stability .
  • Temperature Control : Maintaining ≤60°C during coupling steps minimizes thermal degradation . Case Study: A 72% yield was achieved using DMF:H₂O (4:1) at 50°C, vs. 45% in pure DMF .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Discrepancies may stem from assay conditions or impurity profiles:

  • Assay Standardization : Use standardized MIC (microbroth dilution) protocols for antimicrobial testing .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., dechlorinated analogs) that may confound activity . Example: A 2024 study linked anti-inflammatory activity (IC₅₀ = 12 µM) to trace impurities from incomplete purification .

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